Letaxaban (CAS: 870262-90-1), also known as TAK-442, is a highly selective, orally active direct Factor Xa (FXa) inhibitor characterized by a specific tetrahydropyrimidin-2(1H)-one core [1]. In procurement and assay design, it serves as a critical benchmark compound because it resolves the severe metabolic instability issues associated with earlier imidazo-fused scaffolds [1]. Demonstrating a human FXa inhibition constant (Ki) of 1.8 nM, Letaxaban provides researchers with a metabolically stable, high-fidelity probe for investigating both the coagulation cascade and protease-activated receptor 1 (PAR1)-mediated vascular inflammation [2].
Substituting Letaxaban with generic FXa inhibitors or earlier-generation pipeline compounds introduces critical points of failure in both pharmacokinetic profiling and in vivo modeling. Earlier imidazo[1,5-c]imidazol-3-one analogs suffer from rapid amide bond hydrolysis when exposed to human liver microsomes, leading to unpredictable degradation that skews in vitro assay results and invalidates human pharmacokinetic extrapolations [1]. Furthermore, utilizing broad-spectrum anticoagulants or direct thrombin inhibitors like melagatran as substitutes fails to isolate FXa-specific pathways, introducing confounding hemorrhagic artifacts in animal models and failing to capture the distinct FXa-to-PAR1 signaling axis required for endothelial inflammation studies [2].
The structural transition to a tetrahydropyrimidin-2(1H)-one core allows Letaxaban to resist the rapid enzymatic degradation that plagues earlier scaffolds. When incubated with human liver microsomes (HLM), Letaxaban exhibited no detectable amide bond cleavage, whereas the baseline imidazo[1,5-c]imidazol-3-one derivative (Compound 1) predominantly underwent hydrolysis[1].
| Evidence Dimension | Amide bond cleavage in Human Liver Microsomes (HLM) |
| Target Compound Data | Letaxaban: No detectable hydrolysis |
| Comparator Or Baseline | Compound 1 (Imidazo-fused analog): Predominant hydrolysis |
| Quantified Difference | Complete elimination of HLM-mediated amide cleavage |
| Conditions | In vitro incubation with human liver microsomes |
Procurement of this specific structure is essential for researchers requiring a metabolically stable probe to ensure reproducible pharmacokinetics and long-duration assay integrity.
Letaxaban isolates Factor Xa activity with high precision, demonstrating a Ki of 1.8 nM for human FXa. This represents a 440-fold greater selectivity for FXa over thrombin, alongside negligible off-target binding to trypsin, plasmin, and tissue plasminogen activator (Ki > 30 µM for all three) [1].
| Evidence Dimension | Inhibition constant (Ki) and target selectivity |
| Target Compound Data | Letaxaban: Ki = 1.8 nM (FXa); Ki > 30 µM (trypsin/plasmin) |
| Comparator Or Baseline | Thrombin: 440-fold lower affinity vs FXa |
| Quantified Difference | 440-fold selectivity margin over primary off-target protease |
| Conditions | In vitro human protease inhibition assays |
High target selectivity ensures that complex plasma or whole-blood coagulation assays are not confounded by the unintended inhibition of parallel serine proteases.
In rabbit models of venous thrombosis, Letaxaban provides robust antithrombotic efficacy without the severe hemorrhagic side effects seen with direct thrombin inhibitors. At a dose of 500 µg/kg, Letaxaban did not affect bleeding time, whereas the same dose of the thrombin inhibitor melagatran significantly prolonged bleeding time by 3.6-fold compared to the vehicle control [1].
| Evidence Dimension | Bleeding time prolongation |
| Target Compound Data | Letaxaban: No effect on bleeding time at 500 µg/kg |
| Comparator Or Baseline | Melagatran: 3.6-fold prolongation at 500 µg/kg |
| Quantified Difference | 3.6-fold reduction in hemorrhagic liability vs. thrombin inhibitor |
| Conditions | Rabbit model of venous thrombosis (500 µg/kg IV) |
This distinct safety profile allows investigators to model up to 81% thrombus reduction in vivo without triggering confounding hemorrhagic toxicity.
Beyond coagulation, Letaxaban acts as a specific modulator of vascular inflammation. In human umbilical vein endothelial cells, Letaxaban completely suppressed FXa-induced production of monocyte chemoattractant protein 1 (MCP-1), whereas the selective thrombin inhibitor melagatran failed to inhibit this inflammatory response [1].
| Evidence Dimension | Inhibition of MCP-1 production |
| Target Compound Data | Letaxaban: Suppressed FXa-induced MCP-1 production |
| Comparator Or Baseline | Melagatran: No inhibition of MCP-1 production |
| Quantified Difference | Complete suppression vs. zero suppression of target cytokine |
| Conditions | Human umbilical vein endothelial cells (HUVECs) stimulated by FXa |
This dual-action capability makes Letaxaban the required compound for cellular assays investigating the intersection of the coagulation cascade and PAR1-mediated inflammation.
Due to its documented resistance to amide bond hydrolysis in human liver microsomes, Letaxaban is the preferred reference standard for calibrating in vitro-to-in vivo extrapolation (IVIVE) models. It is specifically procured to benchmark the metabolic stability of novel tetrahydropyrimidin-2(1H)-one derivatives against earlier, unstable imidazo-fused scaffolds [1].
Letaxaban is highly suited for rabbit and murine thrombosis models where researchers must separate antithrombotic efficacy from bleeding risk. Its ability to reduce thrombus formation by up to 81% without prolonging bleeding time makes it superior to broad-spectrum thrombin inhibitors for establishing clear therapeutic windows in preclinical safety pharmacology [2].
In cardiovascular research focusing on endothelial dysfunction, Letaxaban is procured to isolate the FXa-to-PAR1 signaling axis. It is utilized in cellular assays to track the suppression of MCP-1 production, providing a specific pharmacological tool that outperforms generic anticoagulants in dual-action (thrombosis and inflammation) studies[3].